![molecular formula C20H11F3N2O3 B187936 2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5282-92-8](/img/structure/B187936.png)
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFPAC and has a unique structure that makes it an attractive candidate for various research studies.
Mechanism Of Action
The mechanism of action of TFPAC is not fully understood. However, it has been proposed that TFPAC acts by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical And Physiological Effects
TFPAC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of various bacteria and fungi. TFPAC has also been shown to reduce inflammation and oxidative stress in various animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TFPAC in lab experiments is its unique structure, which allows for the study of various biological processes. However, one of the limitations of using TFPAC is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of TFPAC. One of the areas of research is the development of more efficient synthesis methods for TFPAC. Another area of research is the study of the potential use of TFPAC in the treatment of other diseases such as Parkinson's disease and diabetes. Additionally, the study of the mechanism of action of TFPAC and its interactions with various enzymes and signaling pathways is an area of interest for future research.
Synthesis Methods
The synthesis of TFPAC involves a multi-step process that includes the reaction of 2-trifluoromethylphenylacetonitrile with salicylaldehyde in the presence of ammonium acetate. This reaction leads to the formation of 2-(2-trifluoromethylphenyl)-4H-chromen-4-one, which is then reacted with malononitrile and ammonium acetate to form TFPAC.
Scientific Research Applications
TFPAC has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TFPAC has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
5282-92-8 |
|---|---|
Product Name |
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile |
Molecular Formula |
C20H11F3N2O3 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11F3N2O3/c21-20(22,23)13-7-3-1-5-10(13)15-12(9-24)18(25)28-17-11-6-2-4-8-14(11)27-19(26)16(15)17/h1-8,15H,25H2 |
InChI Key |
XTAZUJXPBIWIMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



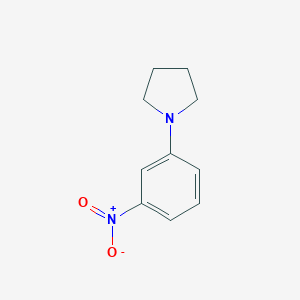
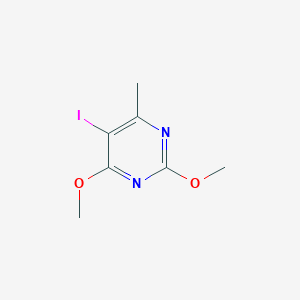
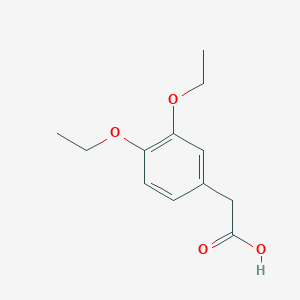
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)



![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
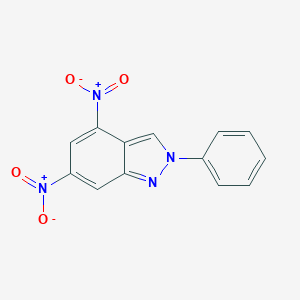

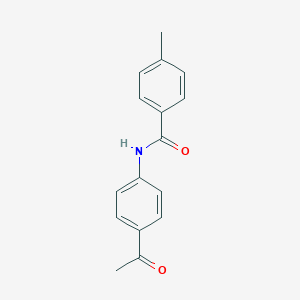
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
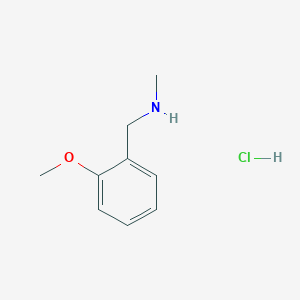
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)